molecular formula C13H22N2O3S B140685 (S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide CAS No. 194032-20-7

(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide

Cat. No.: B140685
CAS No.: 194032-20-7
M. Wt: 286.39 g/mol
InChI Key: MPAJBNPHILJRRI-LBPRGKRZSA-N
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Description

“(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound’s structure suggests it may possess unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide” likely involves multiple steps, including the formation of the sulfonamide group and the attachment of the hydroxypropyl and amino groups. Typical reaction conditions may include:

    Reagents: Sulfonyl chlorides, amines, alcohols

    Catalysts: Acid or base catalysts

    Solvents: Organic solvents like dichloromethane or ethanol

    Temperature: Controlled temperatures ranging from room temperature to elevated temperatures

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying specific enzymes or pathways.

Medicine

Potential medicinal applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.

Industry

Industrial applications may involve its use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for “(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide” would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide analogs: Compounds with similar structures but different substituents.

    Sulfonamides: A broader class of compounds containing the sulfonamide group.

    Amino alcohols: Compounds containing both amino and alcohol functional groups.

Uniqueness

The unique combination of functional groups in “this compound” may confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2S)-1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-11-4-6-13(7-5-11)19(17,18)15-12(2)10-14-8-3-9-16/h4-7,12,14-16H,3,8-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJBNPHILJRRI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609206
Record name N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-20-7
Record name Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]-1-methylethyl]-4-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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